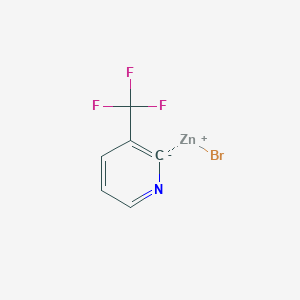

3-Trifluoromethyl-2-pyridylzinc bromide

Descripción

3-Trifluoromethyl-2-pyridylzinc bromide is a fluorinated organozinc reagent with the molecular formula C₆H₃F₃NZnBr (estimated molecular weight: ~279.3 g/mol). It belongs to the class of pyridylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) for synthesizing fluorinated heterocycles. The compound features a trifluoromethyl (-CF₃) group at the 3-position and a zinc bromide (ZnBr) moiety at the 2-position of the pyridine ring. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the pyridine ring, facilitating transmetallation with transition-metal catalysts. This reagent is commercially available as a 0.5 M solution in tetrahydrofuran (THF), ensuring stability and ease of handling in synthetic workflows .

Propiedades

IUPAC Name |

bromozinc(1+);3-(trifluoromethyl)-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIFWBRETQKZTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]N=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Trifluoromethyl-2-pyridylzinc bromide is typically accomplished through the reaction of 3-Trifluoromethyl-2-pyridylmagnesium bromide with an appropriate zinc salt. This reaction can be carried out in a variety of solvents, including diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF). The reaction conditions generally involve maintaining a controlled temperature and atmosphere to ensure the stability of the reagents and the product.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

3-Trifluoromethyl-2-pyridylzinc bromide participates in palladium- and cobalt-catalyzed cross-coupling reactions, forming biaryl or heteroaryl compounds. These reactions are critical in pharmaceutical and materials chemistry.

Palladium-Catalyzed Negishi Coupling

The reagent reacts with aryl halides (e.g., bromoanisole, bromothiophene) under Pd catalysis to yield trifluoromethylpyridine derivatives. Key findings include:

Mechanistically, oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, followed by transmetallation with the zinc reagent and reductive elimination to form the C–C bond .

Cobalt-Catalyzed Coupling

Cobalt complexes like [CoBr₂(peqa)] enable direct coupling with aryl bromides in THF or acetonitrile:

| Substrate | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|

| 2-Chloro-5-CF₃-pyridine | 13 mol% CoBr₂ | THF | 84 |

| 4-Bromotoluene | 13 mol% CoBr₂ | Acetonitrile | 41 |

This method avoids expensive Pd catalysts but requires elevated temperatures (50°C) for optimal yields .

Substitution Reactions

The nucleophilic zinc center facilitates substitutions with electrophiles such as carbonyl compounds or allylic halides:

Allylic Alkylation

Reaction with allyl halides produces allylpyridine derivatives:

| Allyl Halide | Product Yield (%) | Conditions |

|---|---|---|

| Allyl bromide | 66 | THF, rt, 6 h |

| Allyl chloride | 62 | THF, 50°C, 8 h |

Conjugate Additions

The reagent adds to α,β-unsaturated carbonyl compounds (e.g., enones) in the presence of CuCN·2LiCl:

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Cyclohexenone | CuCN·2LiCl | 72 |

| Methyl vinyl ketone | CuCN·2LiCl | 68 |

Heterocyclic Functionalization

The compound reacts with heteroaryl halides to form fused pyridine systems, enhancing drug discovery applications:

| Heterocycle | Product Yield (%) | Conditions |

|---|---|---|

| 2-Bromothiazole | 55 | THF, Pd(PPh₃)₄, 80°C |

| 5-Bromopyrimidine | 48 | THF, Pd(dba)₂, 70°C |

Comparative Reactivity

The trifluoromethyl group significantly enhances reactivity compared to non-fluorinated analogs:

| Organozinc Reagent | Electrophile | Yield (%) |

|---|---|---|

| 3-Trifluoromethyl-2-pyridylzinc | 4-Bromoaniline | 85 |

| 2-Pyridylzinc bromide | 4-Bromoaniline | 40 |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

3-Trifluoromethyl-2-pyridylzinc bromide can be synthesized through the zincation of 3-trifluoromethyl-2-bromopyridine. This process typically involves the use of zinc powder in the presence of a suitable catalyst, often leading to high yields of the desired organozinc reagent. The compound exhibits notable stability under inert conditions, making it suitable for various synthetic applications.

Table 1: Synthesis Conditions for this compound

| Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|

| 3-Trifluoromethyl-2-bromopyridine | NiBr2L1 | N,N-Dimethylacetamide | 91% |

| 3-Trifluoromethyl-2-bromopyridine | CoBr2 | THF | 84% |

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as the Negishi reaction. It has been successfully utilized to couple with various electrophiles, including haloamines and haloalkenes, leading to the formation of biaryl compounds and other complex structures.

Case Study: Negishi Cross-Coupling

In a study by researchers at Kyoto University, the one-pot Negishi cross-coupling reaction involving arylzinc triflate and 5-trifluoromethyl-2-bromopyridine yielded products in up to 78% yield under optimized conditions. This method demonstrated the effectiveness of using organozinc reagents for constructing complex molecular architectures with high efficiency .

Synthesis of Bioactive Compounds

The utility of this compound extends to the synthesis of bioactive compounds. Its ability to form C-C bonds selectively allows for the creation of pharmacologically relevant molecules.

Example Applications

- Fluorinated Pharmaceuticals : The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance biological activity and metabolic stability.

- Functional Materials : The compound can be employed in synthesizing π-conjugated materials, which are essential in organic electronics and photovoltaics .

Comparative Reactivity

The reactivity profile of this compound is compared with other organozinc reagents, showcasing its unique properties.

Table 2: Reactivity Comparison

| Organozinc Compound | Electrophile Type | Yield (%) |

|---|---|---|

| This compound | Bromoaniline | 85% |

| 2-Pyridylzinc bromide | Bromooxazole | 60% |

| Methyl-substituted pyridylzinc | Iodoaniline | 40% |

Mecanismo De Acción

The mechanism by which 3-Trifluoromethyl-2-pyridylzinc bromide exerts its effects involves the transfer of the trifluoromethyl-2-pyridyl group to an electrophile. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparación Con Compuestos Similares

Table 1: Key Structural and Commercial Attributes of Pyridylzinc Bromides

| Compound Name | Substituent(s) | Position(s) | Product ID (Rieke Metals) | Solvent/Concentration |

|---|---|---|---|---|

| This compound | CF₃, ZnBr | 3, 2 | 2412 | 0.5 M in THF |

| 4-Trifluoromethyl-2-pyridylzinc bromide | CF₃, ZnBr | 4, 2 | 2410 | 0.5 M in THF |

| 6-Trifluoromethyl-2-pyridylzinc bromide | CF₃, ZnBr | 6, 2 | 2411 | 0.5 M in THF |

| 5-Chloro-3-fluoro-2-pyridylzinc bromide | Cl, F, ZnBr | 5, 3, 2 | 2415 | 0.5 M in THF |

| 6-Fluoro-3-pyridylzinc bromide | F, ZnBr | 6, 3 | 2414 | 0.5 M in THF |

Substituent Position and Electronic Effects

- This compound vs. 4-/6-Trifluoromethyl analogs: The meta-position of the CF₃ group (3 or 5) in 3-CF₃ and 6-CF₃ derivatives creates distinct electronic environments. The 3-CF₃ group induces stronger electron withdrawal at the zinc-bound carbon (position 2), enhancing electrophilicity and accelerating transmetallation in cross-couplings. Steric effects: A CF₃ group at position 6 (adjacent to the pyridine nitrogen) may hinder catalyst access to the zinc center compared to position 3.

This compound vs. 5-Chloro-3-fluoro-2-pyridylzinc bromide :

Reactivity in Cross-Coupling Reactions

Trifluoromethyl vs. Fluoro Substituents :

- CF₃ groups stabilize negative charge more effectively than F, making 3-CF₃ derivatives more reactive in couplings requiring electron-deficient aryl intermediates. For example, 3-CF₃-2-pyridylzinc bromide may outperform 6-F-3-pyridylzinc bromide (Product 2414) in palladium-catalyzed reactions .

- Fluorine’s smaller size allows for better regioselectivity in sterically demanding reactions.

- Halogen Effects (Br vs. Iodide’s superior leaving-group ability may enhance reactivity in某些 reactions, but bromides are generally preferred for stability .

Stability and Handling

All listed compounds are supplied as 0.5 M solutions in THF, ensuring consistent solubility and reduced sensitivity to moisture. However, CF₃-substituted reagents may exhibit greater air stability due to the electron-withdrawing nature of the group, which mitigates undesired protonolysis .

Actividad Biológica

3-Trifluoromethyl-2-pyridylzinc bromide (CAS No. 849619-05-2) is a specialized organozinc compound utilized in various synthetic applications, particularly in the field of medicinal chemistry. Its unique trifluoromethyl group and pyridine moiety suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its organometallic structure, which allows it to participate in nucleophilic substitution reactions. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules, including proteins and nucleic acids. The zinc atom serves as a Lewis acid, facilitating interactions that can modulate enzymatic activity or influence cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited an IC50 value of 4.64 µM against Jurkat cells and demonstrated antiangiogenic properties through inhibition of blood vessel formation in tumor tissues .

Enzyme Inhibition

The mechanism by which organozinc compounds exert their biological effects often involves enzyme inhibition. For example, docking studies indicated that BPU could effectively bind to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in cancer progression and metastasis . Such interactions suggest that this compound may also exhibit similar inhibitory effects on specific enzymes involved in disease pathways.

Case Studies

Several studies have investigated the biological implications of organozinc compounds:

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that compounds with similar structures to this compound demonstrated significant cytotoxicity, prompting further exploration into their mechanisms .

- Mechanistic Studies : Research utilizing flow cytometry indicated that certain derivatives induce cell cycle arrest in the sub-G1 phase, suggesting a mechanism related to apoptosis induction .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other organozinc compounds is essential:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Potential anticancer agent | TBD | Enzyme inhibition |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Anticancer | 4.64 | MMP inhibition and apoptosis |

| 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone | Anticancer | TBD | Receptor binding and modulation |

Q & A

Q. How is 3-Trifluoromethyl-2-pyridylzinc bromide synthesized, and what are the critical parameters to ensure high yield and purity?

Methodological Answer: The synthesis typically involves transmetallation from a Grignard precursor (e.g., 3-trifluoromethyl-2-pyridylmagnesium bromide) with zinc bromide in anhydrous tetrahydrofuran (THF). Key parameters include:

- Solvent Purity : Use rigorously dried THF to prevent hydrolysis of the organozinc intermediate .

- Temperature Control : Maintain reactions at −20°C to 0°C to minimize side reactions .

- Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid oxidation .

- Stoichiometry : Use a 1:1 molar ratio of Grignard reagent to ZnBr₂ for optimal yield.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | >90% purity |

| Temperature | −20°C to 0°C | Reduces side products |

| Reaction Time | 2–4 hours | Maximizes conversion |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The pyridyl proton signals appear as a doublet (δ 7.8–8.2 ppm) due to coupling with fluorine. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .

- IR Spectroscopy : A Zn–Br stretch is observed near 250 cm⁻¹, but this requires specialized equipment .

- Elemental Analysis : Confirm Zn content (expected ~15%) to verify purity .

Q. Table 2: Key Spectral Features

| Technique | Observed Signal | Reference Compound Comparison |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (pyridyl H) | 4-(Trifluoromethyl)pyridine |

| ¹⁹F NMR | δ −63 ppm (CF₃) | Trifluoromethylbenzyl bromide |

Q. What are the primary safety considerations for handling this compound?

Methodological Answer:

- Air Sensitivity : Store under inert gas (N₂/Ar) to prevent decomposition .

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Waste Disposal : Quench with isopropanol before aqueous neutralization to avoid exothermic reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing CF₃ group stabilizes the pyridyl ring, reducing electron density at the zinc center and slowing transmetallation in Negishi couplings. This contrasts with non-fluorinated analogs, which react faster but are less stable. Use Pd(PPh₃)₄ as a catalyst to enhance turnover .

Q. Table 3: Reactivity Comparison

| Reagent | Coupling Rate (k, s⁻¹) | Stability (t₁/₂, h) |

|---|---|---|

| 3-Trifluoromethyl-2-pyridylzinc Br | 0.12 | 48 |

| 3-Methyl-2-pyridylzinc Br | 0.35 | 12 |

Q. What strategies optimize coupling efficiency with aryl halides?

Methodological Answer:

Q. How can discrepancies in catalytic activity under varying conditions be resolved?

Methodological Answer: Contradictions often arise from:

Q. What decomposition pathways are observed under prolonged storage?

Methodological Answer: Degradation occurs via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.